(Cyclopentylmethyl)boronic Acid: A Technical Guide for Advanced Organic Synthesis
(Cyclopentylmethyl)boronic Acid: A Technical Guide for Advanced Organic Synthesis
Abstract: This technical guide provides an in-depth analysis of (Cyclopentylmethyl)boronic acid, a key building block in modern organic synthesis. Primarily utilized in palladium-catalyzed cross-coupling reactions, this C(sp³)-hybridized organoboron reagent is instrumental in introducing saturated aliphatic moieties into complex molecular architectures. This document details its physicochemical properties, synthesis, stability, and core reactivity, with a specialized focus on its application in the Suzuki-Miyaura cross-coupling reaction. Authored for researchers, chemists, and drug development professionals, this guide synthesizes fundamental principles with practical, field-proven insights, offering detailed experimental protocols and mechanistic explanations to empower its effective use in pharmaceutical and materials science research.
Core Physicochemical & Structural Characteristics
(Cyclopentylmethyl)boronic acid is an alkylboronic acid that serves as a versatile reagent for creating C(sp³)–C(sp²) carbon-carbon bonds.[1][2] Its structure, featuring a saturated cyclopentylmethyl group, makes it a valuable tool for enhancing the lipophilicity and modulating the metabolic stability of target molecules in drug discovery programs.[3] Unlike their more reactive aryl counterparts, alkylboronic acids offer unique synthetic advantages but also present distinct challenges in reactivity that necessitate carefully optimized reaction conditions.[4][5]
Key Properties and Identifiers
The fundamental properties of (Cyclopentylmethyl)boronic acid are summarized below. Adherence to recommended storage conditions is critical for maintaining its integrity and reactivity.
| Property | Value | Source(s) |
| CAS Number | 848029-29-8 | [3][6] |
| Molecular Formula | C₆H₁₃BO₂ | [3][6] |
| Molecular Weight | 127.98 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder or flakes | [7] |
| Melting Point | Data not consistently available; related cyclopentylboronic acid melts at 126 °C (dec.) | [7][8] |
| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, CPME) | [9] |
| SMILES | OB(CC1CCCC1)O | [6] |
| InChI Key | VTTDFSNKIMAQTB-UHFFFAOYSA-N | [7][8] |
Stability, Storage, and Handling
(Cyclopentylmethyl)boronic acid requires careful handling to prevent degradation.
-
Storage: The compound should be stored under an inert atmosphere (e.g., Nitrogen or Argon) at refrigerated temperatures (2-8°C) to minimize decomposition.[6] Long-term storage in a freezer (-20°C) is also recommended.[7]
-
Stability: Boronic acids are susceptible to oxidation and protodeboronation, particularly under non-anhydrous or basic conditions.[10][11] The formation of a cyclic anhydride (a boroxine) can occur upon dehydration, which may affect reactivity.
-
Safety: (Cyclopentylmethyl)boronic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling.[8][12] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of (Cyclopentylmethyl)boronic Acid
While (Cyclopentylmethyl)boronic acid is commercially available, understanding its synthesis provides context for its purity and potential byproducts. The most common laboratory-scale methods for preparing alkylboronic acids involve the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[10]
A plausible synthetic route is outlined below:
-
Formation of the Grignard Reagent: (Chloromethyl)cyclopentane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, Diethyl ether) to form the corresponding Grignard reagent, (Cyclopentylmethyl)magnesium chloride. This step must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organometallic species.
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous solvent. The low temperature is crucial to control the exothermicity of the reaction and prevent over-addition to the boron center.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl or H₂SO₄) to yield the final (Cyclopentylmethyl)boronic acid product.
-
Purification: The crude product is typically purified by extraction and recrystallization to afford the pure boronic acid.
Reactivity & Core Application: The Suzuki-Miyaura Cross-Coupling
The paramount application of (Cyclopentylmethyl)boronic acid is its role as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[2][10][11] This reaction is central to the synthesis of countless pharmaceuticals and advanced materials.[13][14]
The Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10] The use of a base is essential for activating the boronic acid to facilitate the transmetalation step.[1][10]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of an aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is the key difference from other cross-coupling reactions and requires activation of the boron reagent by a base to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻.[1][15]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Considerations for Alkylboronic Acids
Coupling C(sp³)-hybridized organoboron reagents like (Cyclopentylmethyl)boronic acid presents specific challenges compared to their C(sp²) counterparts.
-
Reactivity: Alkylboronic acids are generally less reactive than arylboronic acids.[4] This is attributed to the lower nucleophilicity of the alkyl group being transferred.
-
β-Hydride Elimination: A potential side reaction is β-hydride elimination from the alkyl group once it is attached to the palladium center, which can lead to undesired olefin byproducts and reduced yields.
-
Catalyst & Ligand Choice: Overcoming these challenges often requires the use of specialized catalyst systems. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are frequently employed to promote the reductive elimination step over β-hydride elimination and enhance overall catalytic activity.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of (Cyclopentylmethyl)boronic acid with an aryl bromide.
Materials and Reagents
-
(Cyclopentylmethyl)boronic acid (1.2 - 1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or a Toluene/Water mixture)
-
Reaction Vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic Stirrer and Stir Bar
-
Inert Gas Supply (Nitrogen or Argon)
Step-by-Step Procedure
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (Cyclopentylmethyl)boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the vessel. The exclusion of oxygen is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reagent (the aryl bromide).
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). The optimal temperature and time depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
-
Analysis: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
(Cyclopentylmethyl)boronic acid is a highly valuable reagent for introducing saturated, cyclic alkyl fragments into organic molecules. While its application in Suzuki-Miyaura cross-coupling requires careful consideration of reaction conditions to overcome its inherent lower reactivity compared to arylboronic acids, the payoff is significant. It provides a direct and reliable route to C(sp³)–C(sp²) coupled products that are of high interest in medicinal chemistry and materials science. By understanding its fundamental properties, handling requirements, and the mechanistic nuances of its reactivity, researchers can effectively leverage this building block to accelerate the synthesis of novel and complex molecular targets.
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